molecular formula C15H16N2O3S B5601185 N'-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide

N'-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide

Cat. No. B5601185
M. Wt: 304.4 g/mol
InChI Key: SFIGCOBYFIBCOP-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide, commonly known as MPAH, is a chemical compound that has been of interest to the scientific community due to its potential applications in various fields. MPAH has been studied extensively for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.

Scientific Research Applications

Corrosion Inhibition

N'-[(4-methylphenyl)sulfonyl]-2-phenylacetohydrazide derivatives have been investigated for their potential as corrosion inhibitors. For example, aromatic sulfonohydrazides have been studied for their effectiveness in protecting carbon steel in acidic environments. The inhibition efficiency of these compounds increases with concentration but decreases with temperature, demonstrating their potential utility in industrial applications where corrosion resistance is essential (Ichchou et al., 2019).

Antimicrobial and Anticancer Activity

Compounds structurally related to this compound have shown promising biological activities. A study on a new group of 6-aryl-3-[4-(methylsulfonyl)benzyl]-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazines revealed significant cytotoxic and antimicrobial activities, indicating their potential in developing new therapeutic agents (Sumangala et al., 2012).

Material Science Applications

The synthesis of aromatic poly(1,3,4‐oxadiazole)s and poly(amide‐1,3,4‐oxadiazole)s containing ether sulfone linkages has been explored, using compounds similar to this compound. These materials exhibit high glass-transition temperatures and thermal stability, making them suitable for high-performance applications in the field of advanced materials science (Hsiao & Chiou, 2001).

Organic Synthesis

This compound derivatives have been utilized in the synthesis of various organic compounds. For instance, their application in the fast and efficient KI/H2O2 mediated 2-sulfonylation of indoles and N-methylpyrrole in water demonstrates their versatility in organic synthesis, offering a pathway to synthesize sulfonylation products efficiently (Zhang et al., 2018).

properties

IUPAC Name

N'-(4-methylphenyl)sulfonyl-2-phenylacetohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16N2O3S/c1-12-7-9-14(10-8-12)21(19,20)17-16-15(18)11-13-5-3-2-4-6-13/h2-10,17H,11H2,1H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SFIGCOBYFIBCOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NNC(=O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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